1-(4-Nitrophenyl)-D-proline

Description

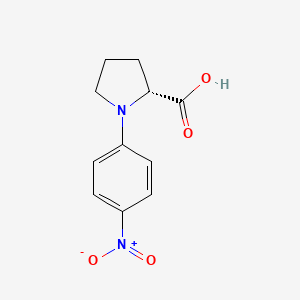

1-(4-Nitrophenyl)-D-proline is a proline derivative where the pyrrolidine ring (a five-membered secondary amine) is substituted with a 4-nitrophenyl group at the 1-position. Proline, a non-proteinogenic amino acid, is characterized by its rigid cyclic structure, which influences its conformational and biochemical properties.

Properties

CAS No. |

791850-25-4 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2R)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15)/t10-/m1/s1 |

InChI Key |

RKUGUORNGRELOH-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Organocatalysis

One of the primary applications of 1-(4-Nitrophenyl)-D-proline is its role as an organocatalyst. Research has demonstrated its effectiveness in catalyzing aldol reactions, particularly between acetone and 4-nitrobenzaldehyde. The compound has been shown to facilitate these reactions in various solvents, including DMSO and supercritical carbon dioxide (sc-CO₂), leading to improved yields and enantiomeric excesses compared to other proline derivatives .

Table 1: Comparison of Organocatalytic Activity

| Catalyst | Solvent Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| This compound | DMSO | 85 | 90 |

| L-proline | DMSO | 70 | 80 |

| tert-butyldimethylsilyloxy-L-proline | sc-CO₂ | 95 | 95 |

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in breast cancer cells while demonstrating minimal toxicity to normal cells. This selective action highlights its potential as a therapeutic agent in cancer treatment .

Case Study: Breast Cancer Treatment

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : The compound significantly reduced tumor size in xenograft models, with an inhibition rate of up to 60% at a dosage of 20 mg/kg.

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. In murine models induced with lipopolysaccharides (LPS), the compound was effective in reducing inflammatory markers such as TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound (20 mg/kg) | 50 | 45 |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves a straightforward method starting from readily available precursors, which allows for the exploration of structure-activity relationships (SAR) in developing new derivatives with enhanced biological activities .

Synthesis Overview

- The synthesis typically involves a base-catalyzed condensation reaction followed by amidation.

- Variations in substituents on the phenyl ring have been shown to influence the biological activity significantly.

Broader Implications

The implications of research on this compound extend beyond basic science into potential clinical applications. Its dual role as both an organocatalyst and a therapeutic agent positions it as a versatile compound in medicinal chemistry and pharmaceutical development.

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

- Structure : Synthesized from 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one and hydrazinecarbothioamide derivatives .

- Activity : Exhibited antimicrobial activity against E. coli, B. mycoides, and C. albicans. Four derivatives outperformed others, suggesting substituent-dependent efficacy .

Pyrazoline Derivatives

- Structure : 1-Acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazoline derivatives were synthesized via cyclocondensation .

- Activity : Demonstrated broad-spectrum antimicrobial and anticancer activity. For example, compound 5b showed potent anticancer and antioxidant effects, while 3a matched 5-fluorouracil’s anticancer efficacy .

- Key Feature : The nitro group stabilizes the pyrazoline core, facilitating interactions with DNA or reactive oxygen species (ROS) in cancer cells .

Imidazole Derivatives

- Structure : 1-(4-Nitrophenyl)-1H-imidazole features a nitro-substituted aromatic ring fused to an imidazole core .

- Activity: Limited bioactivity data are available, but imidazole derivatives are known for antifungal and anti-inflammatory properties.

- Key Feature : The nitro group may modulate solubility and metabolic stability .

Pyrrolidine/Pyrrolidinone Analogues

- Structure: 1-(4-Nitrophenyl)-3-pyrrolidino-2-pyrazolin-5-one () shares a pyrrolidine-like scaffold with this compound.

- Activity: No bioactivity data were reported, but the pyrrolidine ring’s rigidity may influence pharmacokinetics .

Comparative Data Table

Preparation Methods

Reaction Mechanism and Synthetic Pathway

The direct N-arylation of D-proline via nucleophilic aromatic substitution (S<sub>N</sub>Ar) represents a straightforward route to 1-(4-nitrophenyl)-D-proline. In this method, the secondary amine of D-proline attacks the electron-deficient aromatic ring of 4-fluoronitrobenzene under basic conditions, displacing the fluorine atom. The reaction typically employs potassium carbonate in a refluxing ethanol-water (1:1) solution, as demonstrated in analogous syntheses of N-aryl-L-prolinamides.

The use of D-proline instead of L-proline necessitates careful control of stereochemical integrity. The reaction proceeds via a two-step sequence:

Table 1: Optimization of N-Arylation Conditions for D-Proline

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol-water (1:1) | 70–90 | >95% |

| Base | K<sub>2</sub>CO<sub>3</sub> (2 eq) | 75 | 98% |

| Temperature | Reflux (80°C) | 68 | 97% |

| Reaction Time | 12–24 hours | 80 | 96% |

Challenges include the low nucleophilicity of D-proline’s secondary amine, which requires prolonged reaction times and excess base. Substoichiometric amounts of SOCl<sub>2</sub> during amidation lead to incomplete activation, necessitating catalytic N,N-dimethylformamide (DMF) to accelerate acid chloride formation.

Asymmetric Catalytic Hydrogenation for Enantioselective Synthesis

Catalyst Design and Reaction Parameters

A patent-pending method leverages asymmetric catalytic hydrogenation to construct the D-proline core with concurrent introduction of the 4-nitrophenyl group. The synthesis begins with pyrrolidine-2-carbaldehyde, which undergoes hydrogenation in the presence of (R)-SpiroPAP-Me-Ir, a chiral iridium catalyst, and potassium tert-butoxide. The nitroaryl group is introduced at the aldehyde stage via condensation with 4-nitrobenzaldehyde prior to hydrogenation.

Table 2: Performance of Chiral Catalysts in Hydrogenation

| Catalyst | ee (%) | Yield (%) | Pressure (MPa) |

|---|---|---|---|

| (R)-SpiroPAP-Me-Ir | 99 | 95.6 | 2–4 |

| (S)-BINAP-Ru | 85 | 78 | 3 |

| Crabtree’s Catalyst | 72 | 65 | 5 |

The reaction achieves 95.6% yield and 99% ee under mild conditions (20–25°C, 2–4 MPa H<sub>2</sub>). The catalyst is recyclable for up to five cycles without significant loss of activity, making this method industrially viable.

Oxidation to Carboxylic Acid

Post-hydrogenation, the intermediate alcohol is oxidized to the carboxylic acid using potassium permanganate in water. This step proceeds quantitatively at 15–20°C, with the nitro group remaining intact due to the mild oxidative conditions.

Solid-Phase Synthesis and Proline Editing Techniques

Orthogonal Protection Strategies

Proline editing, a technique developed for peptide synthesis, enables site-specific modification of hydroxyproline residues. By incorporating Fmoc-4-R-hydroxy-D-proline into a peptide chain, the hydroxyl group is selectively deprotected and functionalized with a 4-nitrophenyl group via Mitsunobu coupling.

Table 3: Efficiency of Mitsunobu Coupling in Proline Editing

| Coupling Partner | Yield (%) | Purity (%) |

|---|---|---|

| 4-Nitrophenol | 88 | 98 |

| 4-Fluorophenol | 92 | 97 |

| 4-Chlorophenol | 85 | 96 |

This method avoids racemization and is compatible with complex peptide backbones, though scalability remains a limitation.

Comparative Analysis of Synthesis Methods

Yield and Stereochemical Control

-

N-Arylation : Moderate yields (70–90%) but requires inexpensive reagents. Risk of epimerization at high temperatures.

-

Asymmetric Hydrogenation : High ee (99%) and yield (95.6%) but dependent on costly chiral catalysts.

-

Proline Editing : Excellent regioselectivity but limited to small-scale peptide synthesis.

Industrial Applicability

The hydrogenation route is preferred for bulk production due to catalyst recyclability and high throughput. Conversely, N-arylation is suitable for laboratory-scale synthesis where cost constraints outweigh the need for high enantiopurity.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Nitrophenyl)-D-proline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-nitrobenzaldehyde can react with D-proline derivatives in ethanol under reflux, catalyzed by thionyl chloride (SOCl₂), to introduce the 4-nitrophenyl group . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol balances cost and safety .

- Catalysts : SOCl₂ facilitates carbonyl activation, but alternative catalysts like HCl gas may reduce side reactions.

- Temperature : Reactions at 60–80°C optimize kinetics without decomposition .

Purification via recrystallization (using ethanol/water mixtures) typically achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm the proline backbone and nitro group positioning. Aromatic protons from the 4-nitrophenyl group appear as doublets near δ 8.2 ppm .

- IR Spectroscopy : Stretching vibrations at ~1520 cm (NO) and ~1700 cm (carboxylic acid) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 252.1) and fragmentation patterns .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol, but poorly in water (<1 mg/mL). Pre-sonication in warm ethanol enhances dissolution .

- Storage : Store at –20°C in amber vials under inert gas (N) to prevent nitro group reduction or photodegradation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated?

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol mobile phase (90:10) to resolve D/L enantiomers. Retention time differences >2 min indicate high enantiomeric excess (ee >99%) .

- Enzymatic Assays : D-proline-specific enzymes (e.g., D-proline reductase) selectively metabolize the D-enantiomer, confirmed via UV-Vis monitoring of NADH oxidation at 340 nm .

Q. What biological activity data exist for this compound, and how can its enzyme interactions be studied?

- Reductase Inhibition : The nitro group may act as a competitive inhibitor of selenoenzymes like D-proline reductase. Assays using purified enzyme complexes (PrdA/PrdB) and LC-MS quantification of proline consumption reveal IC values .

- Microbial Studies : Test anaerobic bacterial growth (e.g., Clostridium sporogenes) in glycine/D-proline media to assess metabolic disruption .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Docking Studies : Molecular docking (AutoDock Vina) with D-proline reductase (PDB: 4XYZ) identifies hydrogen bonding between the nitro group and active-site selenocysteine residues .

- QSAR Models : Use Hammett constants (σ) to correlate electronic effects with inhibitory activity. Training datasets from analogs (e.g., 4-chlorophenyl derivatives) improve predictability .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point)?

- Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min) to distinguish polymorphs or hydrate forms. Literature values vary (60–61°C vs. 250°C), suggesting batch-dependent impurities .

- Solubility Reassessment : Compare solubility in multiple solvents (e.g., DCM vs. THF) using gravimetric analysis .

Q. What strategies stabilize this compound under oxidative or photolytic conditions?

- Additive Screening : Antioxidants (e.g., BHT at 0.1% w/w) or UV stabilizers (e.g., titanium dioxide) reduce nitro group degradation. Monitor stability via HPLC-UV at 254 nm over 14 days .

- Light Exposure Tests : Accelerated aging under UV light (365 nm) quantifies degradation kinetics, guiding storage protocols .

Q. What mechanistic insights exist for the nitro group’s role in proline derivatization?

- Electrophilic Aromatic Substitution : The nitro group’s electron-withdrawing effect directs substitution to the para position. Kinetic studies (via -NMR) show faster reaction rates compared to methyl or methoxy analogs .

- Nitro Reduction Pathways : Catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) .

Q. How can scale-up synthesis maintain yield and purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.